Cas no 320-51-4 (5-Amino-2-chlorobenzotrifluoride)
5-Amino-2-chlorobenzotrifluoride Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-3-(trifluoromethyl)aniline
- 4-Chloro-alpha,alpha,alpha-trifluoro-m-toluidine
- 2-Chloro-5-Aminobenzotrifluoride
- 4-Chloro-3-(trifluoromethyl)-benzenamine
- 5-Amino-2-chlorobenzotrifluoride
- 2-CHLORO-5-AMINEBENZOTRIFLUORIDE
- 4-CHLORO-3-TRIFLUOROMETHYL-PHENYLAMINE
- 4-Chloro-α,α,α-trifluoro-m-toluidine
- Fidaxomicin
- 3-Trifluoromethyl-4-chloroaniline
- 4-Amino-1-chloro-2-(trifluoromethyl)benzene
- 4-Chloro-3-trifluoromethylaniline
- 4-chloro-3-trifluoromethylphenylamine
- 4-chloro-5-trifluoromethylaniline
- 5-AMINO-2-CHLOROTRIFLUOROTOLUENE
- 6-Chloro-3-ami
- 3-(Trifluoromethyl)-4-chloroaniline
- Benzenamine, 4-chloro-3-(trifluoromethyl)-
- 4-chloro-3-(trifluoromethyl)benzenamine
- 6-Chloro-3-aminobenzotrifluoride
- Aniline, 4-chloro-3-(trifluoromethyl)-
- FT-0601470
- m-Toluidine, 4-chloro-.alpha.,.alpha.,.alpha.-trifluoro-
- NS00042292
- 320-51-4
- 5-amino-2-chloro-benzotrifluoride
- 4-chloro-3-trifluoromethyl-aniline
- 4-chloro-3 (trifluoromethyl)aniline
- Benzenamine, 4-chloro-3-trifluoromethyl-
- AC-25037
- AM20060297
- AKOS000120459
- 000N5814MR
- Hydromorphone 3-Sulfate
- MFCD00007846
- p-chloro-m-(trifluoromethyl)aniline
- 4-Chloro-3-(trifluoromethyl) aniline
- 3-trifluoromethyl-4-chloro aniline
- (4-CHLORO-3-TRIFLUOROMETHYLPHENYL)AMINE
- 3-triflouromethyl-4-chloroanilin
- 4-CHLORO-.ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-M-TOLUIDINE
- NSC61405
- W-106863
- 4-chloro-3-trifluoromethyl aniline
- BCP09443
- CCRIS 2815
- 3-AMINO-6-CHLOROBENZOTRIFLUORIDE
- CS-W019997
- 4-Chloro-3-(trifluoromethyl)aniline, 99%
- SCHEMBL203216
- ACBT
- PS-8279
- Q27126565
- F2108-0227
- A5768
- ASPDJZINBYYZRU-UHFFFAOYSA-
- HMS1648N05
- 4-chloro-3-trifluoro methyl aniline
- InChI=1/C7H5ClF3N/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H,12H2
- HY-77822
- m-Toluidine, 4-chloro-alpha,alpha,alpha-trifluoro-
- 4-chloro-3-(trifluoromethyl)benzene amine
- 4-Chloro-3-(trifluoromethyl)benzeneamine
- 479081-35-1
- DTXSID7059804
- EN300-20471
- EINECS 206-277-6
- BB 0218491
- 4-chloro-a,a,a-trifluoro-m-toluidine
- Z104478336
- UNII-000N5814MR
- NSC-61405
- Epitope ID:131789
- 4-chloro-3-trifluoromethylbenzenamine
- 4-chloro-3-(trifluoromethyl)-aniline
- FT-0652265
- CHEBI:59245
- NSC 61405
- 3-trifluoromethyl-4-chloro-aniline
- 5-Amino-2-chlorobenzotrifluoride,98%
- BBL018123
- (5a)-4,5-Epoxy-17-methyl-3-(sulfooxy)morphinan-6-one;
- DTXCID7038442
- 4-chloro-3-trifluoromethylaniline;4-Chloro-3-(trifluoromethyl)aniline; 4-Chloro-3-(trifluoromethyl)benzenamine; 4-Chloro-alpha,alpha,alpha-trifluoro-m-toluidine;4-Chloro-3-(trifluoromethyl)-benzenamine
- STK902087
-
- MDL: MFCD00007846
- Inchi: 1S/C7H5ClF3N/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H,12H2
- InChI Key: ASPDJZINBYYZRU-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=C1C(F)(F)F)N
- BRN: 641588
Computed Properties
- Exact Mass: 195.00600
- Monoisotopic Mass: 195.0062613 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.5
- Topological Polar Surface Area: 26
- Molecular Weight: 195.57
Experimental Properties
- Color/Form: Not available
- Density: 1.4070 (estimate)
- Melting Point: 35-37 °C (lit.)
- Boiling Point: 242.8°C at 760 mmHg
- Flash Point: >110 ºC
- Refractive Index: 1.515 (17 C)
- Solubility: Soluble in chloroform (a little) \ methanol (a little)
- PSA: 26.02000
- LogP: 3.52220
- Solubility: Not available
- pka: 2.74±0.10(Predicted)
5-Amino-2-chlorobenzotrifluoride Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN2811
- WGK Germany:2
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S22-S24/25-S45
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- TSCA:T
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R23/24/25; R36/37/38
- Packing Group:III
- Hazard Level:6.1
5-Amino-2-chlorobenzotrifluoride Customs Data
- HS CODE:29214300
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
5-Amino-2-chlorobenzotrifluoride Pricemore >>
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5-Amino-2-chlorobenzotrifluoride Related Literature
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Additional information on 5-Amino-2-chlorobenzotrifluoride
Introduction to 5-Amino-2-chlorobenzotrifluoride (CAS No. 320-51-4)
5-Amino-2-chlorobenzotrifluoride, with the chemical formula C₆H₃ClF₃N₂, is a significant intermediate in the field of pharmaceutical and agrochemical synthesis. This compound has garnered attention due to its versatile applications in the development of novel bioactive molecules. Its unique structural features, combining an amino group, a chloro substituent, and a trifluoromethyl group on a benzene ring, make it a valuable building block for further functionalization. The CAS number 320-51-4 uniquely identifies this compound in scientific literature and industrial applications.
The synthesis of 5-Amino-2-chlorobenzotrifluoride typically involves multi-step organic reactions, often starting from commercially available precursors such as 2-chlorobenzonitrile or 2-chlorobenzotrifluoride. The introduction of the amino group at the 5-position is a critical step, often achieved through nucleophilic aromatic substitution or reduction of nitro derivatives. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making them attractive for drug development.
In recent years, 5-Amino-2-chlorobenzotrifluoride has been extensively studied for its potential in medicinal chemistry. Its structural motif is found in several pharmacophores that interact with biological targets such as enzymes and receptors. For instance, derivatives of this compound have been explored as inhibitors of kinases and other enzymes involved in cancer signaling pathways. The trifluoromethyl group, in particular, is known to improve binding affinity and selectivity, which are crucial factors in drug design.
One notable application of 5-Amino-2-chlorobenzotrifluoride is in the synthesis of small-molecule inhibitors for protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are often targeted by therapeutic agents. The benzotrifluoride core provides a rigid scaffold that can be modified to fit specific binding pockets on protein targets. Recent studies have demonstrated the utility of this compound in developing inhibitors for targets such as bromodomain and extra-small ubiquitin-like modifier (BrE3) proteins, which are implicated in various diseases.
The agrochemical industry has also recognized the potential of 5-Amino-2-chlorobenzotrifluoride as a precursor for novel pesticides and herbicides. Its structural features contribute to its efficacy by enhancing bioavailability and resistance to degradation. Researchers have synthesized analogs of this compound that exhibit herbicidal activity by inhibiting key enzymes involved in plant growth regulation. These findings highlight the versatility of 5-Amino-2-chlorobenzotrifluoride in addressing challenges faced by modern agriculture.
The chemical properties of 5-Amino-2-chlorobenzotrifluoride make it a suitable candidate for further derivatization using various functional groups. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or vinyl groups at different positions on the benzene ring. Such modifications can lead to novel compounds with enhanced pharmacological properties. Additionally, the compound’s stability under various reaction conditions makes it a reliable intermediate in multi-step synthetic routes.
In conclusion, 5-Amino-2-chlorobenzotrifluoride (CAS No. 320-51-4) is a multifaceted compound with significant applications in pharmaceuticals and agrochemicals. Its unique structural features enable its use as a building block for synthesizing bioactive molecules targeting various diseases. Recent advancements in drug discovery and agricultural science continue to highlight its importance as an intermediate in developing next-generation therapeutics and crop protection agents.
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